3,4-Dihydroxystyrene

説明

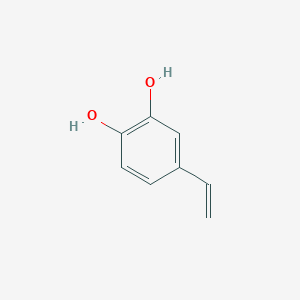

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethenylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-6-3-4-7(9)8(10)5-6/h2-5,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSUTGMWBDAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209275 | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6053-02-7 | |

| Record name | 4-Vinylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDROXYSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C0I29E70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biosynthesis of 3,4 Dihydroxystyrene and Its Derivatives

Chemical Synthesis Methodologies

Chemical synthesis provides several pathways to produce 3,4-dihydroxystyrene and its derivatives, often relying on thermal energy to drive the necessary chemical transformations.

Thermal Decarboxylation of Phenolic Substrates

A primary method for synthesizing this compound is through the thermal decarboxylation of phenolic substrates, most notably caffeic acid. nih.govgoogle.com This process involves the removal of a carboxyl group from the precursor molecule through heating.

The thermal decomposition of caffeic acid is a well-established method for producing this compound, also known as 4-vinylcatechol. nih.govacs.org This reaction proceeds by heating caffeic acid, which leads to the loss of carbon dioxide and the formation of the vinyl group, resulting in this compound. mdpi.com The process can be conducted in various solvents, such as dimethylformamide (DMF), or under vacuum conditions. acs.orgacs.orggoogle.com Pyrolysis of caffeic acid not only yields this compound but can also produce other compounds like pyrocatechol (B87986) and 4-ethylpyrocatechol, depending on the reaction conditions. acs.org

Temperature and pressure are critical parameters that significantly influence the efficiency and product distribution of the decarboxylation reaction. Synthesis of this compound has been reported at temperatures around 150°C in dimethylformamide. google.comgoogle.com Other studies have utilized higher temperatures, such as 225-226°C under vacuum, which resulted in rapid decarboxylation. acs.orgacs.org The thermal decomposition of caffeic acid shows a significant weight loss attributed to decarboxylation occurring at temperatures as high as 335°C. mdpi.com

The pressure conditions also play a crucial role. Performing the pyrolysis under vacuum can favor the formation of specific products compared to carrying out the reaction under atmospheric conditions. acs.org For instance, thermal treatment of caffeic acid at 225-226°C under atmospheric pressure yielded higher levels of pyrocatechol and 4-ethylpyrocatechol compared to the same reaction under vacuum. acs.org Milder conditions have also been explored, such as a two-step, one-pot method starting from 3,4-dihydroxybenzaldehyde (B13553) and malonic acid, which proceeds at lower temperatures of 60-90°C to generate this compound. google.com

Decarboxylation of Caffeic Acid

Preparation of Acetylated Derivatives

The hydroxyl groups of this compound can be acetylated to form derivatives like 3,4-diacetoxystyrene. google.com This is typically achieved by reacting this compound with an acetylating agent, such as acetyl chloride or acetic anhydride. google.comchemicalbook.com The reaction is often carried out in a suitable solvent like methyl tert-butyl ether and in the presence of a base like triethylamine (B128534) to neutralize the acidic byproduct. chemicalbook.com The temperature for this acetylation is generally kept low, for example, between -5°C and 20°C. chemicalbook.com This process is a key step in producing monomers for materials like photoresists. google.com

Biotechnological and Enzymatic Synthesis Approaches

In addition to chemical synthesis, biotechnological methods offer an alternative, environmentally friendly route for producing this compound. nih.govontosight.ai An artificial biosynthetic pathway has been successfully developed in Escherichia coli to produce this compound de novo from simple carbon sources like glucose. nih.govnih.gov

This engineered pathway involves a set of key enzymes. The process starts with tyrosine, an amino acid produced by the E. coli host. An introduced tyrosine ammonia (B1221849) lyase (TAL) converts tyrosine to 4-coumaric acid. Subsequently, the enzyme 4-coumarate 3-hydroxylase (sam5) hydroxylates 4-coumaric acid to produce caffeic acid. nih.gov The final step is the decarboxylation of the synthesized caffeic acid to this compound, a reaction catalyzed by a phenolic acid decarboxylase (PAD) from Bacillus amyloliquefaciens. nih.gov

By expressing the genes for these enzymes (tal, sam5, and pad) in a tyrosine-overproducing E. coli strain, researchers achieved a production titer of 63 mg/L of this compound in shaking flasks after 36 hours of cultivation, without the need to feed the precursor molecules into the medium. nih.govnih.govkribb.re.krresearchgate.net This represents the first report of de novo biosynthesis of this compound using a single vector system in E. coli. nih.govnih.gov

De Novo Biosynthesis in Escherichia coli

Escherichia coli (E. coli) has been successfully engineered for the de novo biosynthesis of this compound from simple carbon sources. researchgate.netnih.gov This approach involves the creation of artificial biosynthetic pathways within the bacterium, enabling the production of the target compound without the need for external precursor feeding. nih.gov

Engineered Biosynthetic Pathways from Tyrosine

Researchers have successfully engineered biosynthetic pathways in E. coli that utilize L-tyrosine as a precursor for producing hydroxystyrene (B8347415) derivatives, including this compound. researchgate.netnih.gov These artificial pathways typically involve a series of enzymatic reactions to convert tyrosine into the desired product. nih.gov One such pathway begins with the conversion of tyrosine to 4-coumaric acid, a key intermediate. nih.gov This is achieved through the action of tyrosine ammonia lyase (TAL). Subsequently, 4-coumaric acid is hydroxylated to form caffeic acid, which is then decarboxylated to yield this compound. nih.gov

An engineered pathway for producing this compound in E. coli involves the expression of genes encoding tyrosine ammonia lyase (tal) and 4-coumarate 3-hydroxylase (sam5) from Saccharothrix espanaensis, along with a phenolic acid decarboxylase (pad) gene. nih.govfrontiersin.org

Role of Phenolic Acid Decarboxylase (PAD) Gene from Bacillus

A crucial enzyme in the engineered biosynthetic pathway for this compound is phenolic acid decarboxylase (PAD). researchgate.netnih.gov The PAD gene, often sourced from Bacillus species such as Bacillus amyloliquefaciens, catalyzes the non-oxidative decarboxylation of phenolic acids to their corresponding vinyl derivatives. nih.govrsc.orgnih.gov Specifically, PAD converts caffeic acid into this compound. nih.gov For efficient expression and function in E. coli, the PAD gene is often codon-optimized. researchgate.netnih.gov The use of PAD is a key step in creating a microbial platform for the production of various valuable aromatic compounds. sciopen.com

Utilization of Caffeic Acid and Ferulic Acid as Substrates

The engineered E. coli strains can utilize various phenolic acids as substrates for the production of hydroxystyrene derivatives. nih.gov Caffeic acid serves as the direct precursor for the synthesis of this compound through decarboxylation by PAD. nih.gov In bioconversion experiments, E. coli expressing the PAD gene from B. amyloliquefaciens has been shown to convert exogenously added caffeic acid into this compound. nih.gov

Similarly, ferulic acid can be used as a substrate by these engineered strains. nih.gov The PAD enzyme also acts on ferulic acid to produce 4-hydroxy-3-methoxystyrene. nih.gov This demonstrates the versatility of the engineered pathway in producing a range of valuable styrene (B11656) derivatives.

Optimization of Production Yields

Significant efforts have been made to optimize the production yields of this compound in engineered E. coli. One key strategy involves using a tyrosine-overproducing E. coli strain as the host. researchgate.netnih.gov This ensures a high intracellular concentration of the initial precursor, L-tyrosine, thereby increasing the metabolic flux towards the desired product. nih.gov

In a tyrosine-overproducing E. coli strain expressing the engineered pathway, the production of this compound was approximately 20-fold higher than in the wild-type strain. nih.gov In shake flask cultivations, yields of this compound reached 63 mg/L after 36 hours. researchgate.netnih.govnih.gov Further optimization strategies include fed-batch fermentation, which has the potential to further increase titers. researchgate.net

| Strain | Relevant Genes Expressed | Product | Yield (mg/L) | Cultivation Time (h) |

| E. coli C41(DE3) | tal, sam5, pad | This compound | 3.3 ± 0.3 | 36 |

| Tyrosine-overproducing E. coli | tal, sam5, pad | This compound | 63 | 36 |

Microbial Biotransformation of Caffeic Acid

Microbial biotransformation offers a direct route to produce this compound from its immediate precursor, caffeic acid. This process leverages the catalytic activity of microorganisms, or enzymes derived from them, to perform the desired chemical conversion.

Several microorganisms, particularly those possessing phenolic acid decarboxylase (PAD) activity, can convert caffeic acid to this compound. sjtu.edu.cnmdpi.com For instance, Lactobacillus species have been shown to decarboxylate hydroxycinnamic acids, including caffeic acid, into their vinyl derivatives. mdpi.com In a study using a coenzyme-free biocatalyst system in E. coli, which included a phenolic acid decarboxylase, caffeic acid was successfully converted to this compound. sjtu.edu.cn Another example involves the use of Synechococcus sp. PCC 11901 expressing a PAD from Bacillus coagulans, which achieved 100% conversion of caffeic acid, although the product was prone to polymerization. rsc.org

Enzymatic Retrosynthesis for this compound

Enzymatic retrosynthesis is a powerful computational approach for designing and planning enzymatic pathways for the synthesis of target molecules. rsc.orgrsc.orgnih.gov This strategy works by breaking down the target molecule into simpler, commercially available precursors through a series of reverse enzymatic reactions. nih.gov

Production by Fomes tasmanicus Strain

A novel microbial inhibitor of rat-liver phenylalanine hydroxylase was identified and isolated from the culture medium of the fungal strain Fomes tasmanicus. nih.gov Structural analysis determined this inhibitor to be this compound. nih.gov This compound demonstrated significant inhibitory effects not only on phenylalanine hydroxylase but also on other pteridine-dependent monooxygenases, establishing it as a general inhibitor for this class of enzymes. nih.gov

The inhibitory action of this compound on phenylalanine hydroxylase was found to be potent. Without any preincubation period with the enzyme, it exhibited a 50% inhibition (IC₅₀) at a concentration of 5 µM. nih.govresearchgate.net This inhibition increased tenfold, with an IC₅₀ value of 0.5 µM, when the compound was preincubated with the enzyme at 25°C for 15 minutes. nih.govresearchgate.net

Research into the structure-activity relationship of related compounds indicated that the catechol (1,2-dihydroxybenzene) moiety is crucial for the inhibitory activity. nih.gov Furthermore, the nature of the aliphatic side-chain was found to influence the potency of the inhibition. nih.gov The inhibitory effect was consistent across different pteridine (B1203161) cofactors, including tetrahydrobiopterin (B1682763) and 6-methyltetrahydropterin. nih.gov

Table 1: Inhibitory Activity of this compound from Fomes tasmanicus on Phenylalanine Hydroxylase

| Parameter | Condition | Value |

| IC₅₀ | Without Preincubation | 5.0 µM |

| IC₅₀ | 15 min Preincubation at 25°C | 0.5 µM |

| Inhibition Type (vs. Phenylalanine) | Without Preincubation | Noncompetitive |

| Inhibition Type (vs. Phenylalanine) | With Preincubation | Mixed-type |

| Inhibition Type (vs. Pteridine Cofactor) | Without Preincubation | Noncompetitive |

| Inhibition Type (vs. Oxygen) | Without Preincubation | Uncompetitive |

Whole-cell catalysis in Synechococcus sp. PCC 11901

The fast-growing marine cyanobacterium, Synechococcus sp. PCC 11901, has been developed as a robust platform for phototrophic whole-cell catalysis. rsc.orgrsc.orgnih.gov By harnessing light energy, these photosynthetic microorganisms can drive valuable chemical transformations. Researchers have engineered this cyanobacterium to express a phenolic acid decarboxylase (PAD) from Bacillus coagulans. rsc.org This enzyme enables the conversion of various cinnamic acid derivatives into their corresponding hydroxystyrenes. rsc.org

The engineered Synechococcus sp. PCC 11901 was tested for its ability to convert caffeic acid into this compound. rsc.org In an experiment conducted at 37°C and under a light intensity of 500 µmol photons/m²/s, the cyanobacterial cells (at a density of 3.9 g dry cell weight/L) were incubated with 10 mM of caffeic acid. rsc.orgresearchgate.net The results showed a complete conversion of the caffeic acid substrate. rsc.org

However, the final product, this compound, proved difficult to quantify. rsc.org This was attributed to its tendency to polymerize under the experimental conditions, a phenomenon evidenced by a strong dark discoloration of the culture medium. rsc.orgresearchgate.net Despite the challenges in isolating the monomer, the 100% substrate consumption clearly indicates the high efficiency of the biocatalytic system. rsc.org The study also successfully tested the conversion of other phenolic acids, such as ferulic acid and p-coumaric acid, demonstrating the versatility of the engineered cyanobacterium. rsc.org

Table 2: Substrate Conversion by Engineered Synechococcus sp. PCC 11901

| Substrate (10 mM) | Product | Conversion Rate (%) | Notes |

| Caffeic Acid | This compound | 100% | Product not quantifiable due to polymerization. rsc.org |

| Ferulic Acid | 4-Vinylguaiacol | 100% | - |

| p-Coumaric Acid | 4-Vinylphenol | 93 ± 8% | - |

Biological Activities and Pharmacological Investigations

Antioxidant Properties and Mechanisms

3,4-Dihydroxystyrene (DHS), also known as 4-vinylcatechol, possesses a catechol structure—a 3,4-dihydroxyphenyl group—which is a well-recognized pharmacophore for antioxidant activity. The presence of two adjacent hydroxyl groups on the aromatic ring allows for the donation of hydrogen atoms to neutralize free radicals, making it a potent antioxidant. This structural feature is shared with other known antioxidants like caffeic acid and dopamine (B1211576). frontiersin.orgresearchgate.net The vinyl group attached to the catechol ring can influence its reactivity and distribution. researchgate.net

The primary mechanism by which this compound exerts its antioxidant effect is through free radical scavenging. The catechol moiety is crucial for this activity. nih.gov Lignans containing catechol (3,4-dihydroxyphenyl) moieties have demonstrated the highest radical scavenging capacity in studies. conicet.gov.ar The mechanism involves the transfer of a hydrogen atom (HAT) from one of the phenolic hydroxyl groups to a free radical, which stabilizes the radical and terminates the damaging chain reaction. plos.org The resulting this compound radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring and the two oxygen atoms. This stability prevents the antioxidant itself from becoming a harmful pro-oxidant. Computational studies on similar phenolic compounds confirm that the HAT mechanism is a favored pathway for radical scavenging. plos.orgnih.gov

By neutralizing free radicals, this compound helps protect cells and biological molecules from oxidative damage. Oxidative stress can lead to lipid peroxidation, DNA damage, and protein oxidation, contributing to various pathologies. The antioxidant action of this compound and related compounds can mitigate this damage. For instance, its structural relative, caffeic acid, has been shown to inhibit lipid peroxidation in various models. nih.govnih.govrsc.org Specifically, caffeic acid protected against the oxidation of linoleic acid in emulsions and suppressed the formation of conjugated diene hydroperoxides in rat plasma. nih.govrsc.org Another analogue, 3,4,4'-trihydroxy-trans-stilbene, proved more effective than resveratrol (B1683913) in protecting against free radical-induced lipid peroxidation and DNA oxidative damage. nih.gov Although direct studies on this compound's protective effects on specific cellular components are less common, its potent radical scavenging ability strongly suggests a protective role against oxidative damage.

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. rsc.orgnih.gov These tests measure the ability of a compound to donate an electron or hydrogen to these stable radicals, resulting in a color change that can be measured spectrophotometrically.

Computational studies, often using Density Functional Theory (DFT), provide insight into the antioxidant mechanism by calculating parameters like Bond Dissociation Enthalpy (BDE). nih.govnih.gov A lower BDE for the O-H bond indicates that the hydrogen atom is more easily donated, correlating with higher antioxidant activity. nih.gov For compounds containing a 3,4-dihydroxyphenyl group, the catechol moiety is consistently identified as the primary site of antioxidant action. nih.gov

Interactive Table: In Vitro Antioxidant Activity of 3,4-Dihydroxyphenyl Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference Antioxidant | IC50 (µM) | Source |

| 3,4-Dihydroxyphenyl-Thiazole-Coumarin (4f) | DPPH | 2.01 ± 0.11 | Ascorbic Acid | 3.93 ± 0.08 | nih.gov |

| 3,4-Dihydroxyphenyl-Thiazole-Coumarin (4f) | ABTS | 1.15 ± 0.05 | Trolox | 3.51 ± 0.06 | nih.gov |

| Thiazole-Derived Polyphenol (7d) | DPPH | 3.52 ± 0.08 | Ascorbic Acid | 10.12 ± 0.17 | nih.gov |

| Thiazole-Derived Polyphenol (7d) | ABTS | 2.76 ± 0.11 | Trolox | 4.34 ± 0.12 | nih.gov |

| Caffeic Acid | DPPH | - | BHA | - | rsc.org |

| Caffeic Acid | ABTS | - | Trolox | - | rsc.org |

Note: Data for direct this compound is limited; values for structurally related derivatives containing the key 3,4-dihydroxyphenyl moiety are presented. IC50 is the concentration required to inhibit 50% of the radical activity.

As of the current literature, there are no direct scientific studies specifically investigating the effects of this compound on intracellular calcium and zinc levels under conditions of oxidative stress. Research has shown that oxidative stress can disrupt the homeostasis of these ions, and zinc itself has a complex role, acting as an antioxidant cofactor but also potentially contributing to toxicity at high levels. frontiersin.orgnih.govnih.gov Simultaneous increases in both intracellular zinc and calcium have been observed in cellular injury cascades. frontiersin.org However, the interaction of this compound with these specific pathways has not been elucidated.

The antioxidant potency of compounds is often benchmarked against standards like ascorbic acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and other natural compounds like resveratrol. nih.govnih.govnih.gov Studies on derivatives containing the 3,4-dihydroxyphenyl moiety, which is the core of DHS, show that they often exhibit antioxidant activity superior to these standards. For example, several novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds demonstrated significantly lower IC50 values in DPPH and ABTS assays compared to both ascorbic acid and Trolox, indicating greater potency. nih.gov

Comparatively, caffeic acid, which shares the catechol structure with DHS but has a carboxylic acid group instead of a vinyl group, is a more potent antioxidant than its precursor, ferulic acid. researchgate.net Furthermore, caffeic acid's radical scavenging activity has been ranked higher than other hydroxycinnamic acids. researchgate.net A resveratrol analogue featuring a 3,4-dihydroxy structure (3,4,4'-trihydroxy-trans-stilbene) was found to be a much more efficient antioxidant than resveratrol itself. nih.gov These comparisons highlight the critical role of the catechol group in determining antioxidant strength.

Effects on Intracellular Calcium and Zinc Levels under Oxidative Stress

Anti-inflammatory Research

The anti-inflammatory properties of phenolic compounds are an active area of research. These effects are often linked to their antioxidant capacity, as reactive oxygen species can act as signaling molecules that trigger pro-inflammatory pathways. nih.gov 4-Vinylcatechol (this compound) has been linked to the activation of the Nrf2 cell defense pathway, which plays a key role in the antioxidant and anti-inflammatory response. researchgate.net

Research on related compounds provides context for the potential anti-inflammatory mechanisms. For instance, 3,4,5-trihydroxycinnamic acid, a derivative of caffeic acid, was found to reduce the secretion and mRNA expression of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), IL-8, and TNF-α, in stimulated human keratinocytes. nih.gov This effect was mediated by regulating the AKT, ERK, and NF-κB signaling pathways. nih.gov Similarly, other natural products are known to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage models. plos.orgmdpi.comfrontiersin.org

Enzyme Inhibition Studies

Research has shown that this compound acts as an inhibitor for several pteridine-dependent monooxygenases. nih.gov The inhibitory activity is significantly influenced by the catechol structure and the aliphatic side-chain of the molecule. nih.gov

Phenylalanine Hydroxylase (PH) Inhibition

This compound has been identified as a potent inhibitor of Phenylalanine Hydroxylase (PH), an enzyme that catalyzes the conversion of phenylalanine to tyrosine. encyclopedia.pubnih.gov Isolated from the culture medium of the fungus Fomes tasmanicus, this compound demonstrates significant inhibitory effects on rat-liver PH. nih.gov

The inhibition of PH by DHS is concentration-dependent and is enhanced by preincubation with the enzyme. nih.gov Without preincubation, DHS inhibits PH noncompetitively with respect to phenylalanine and the pteridine (B1203161) cofactor, and uncompetitively with respect to oxygen. nih.gov However, preincubation leads to a mixed-type inhibition with phenylalanine. nih.gov

| Inhibition of Phenylalanine Hydroxylase by this compound | |

| Condition | 50% Inhibition Concentration (IC50) |

| Without Preincubation | 5 x 10⁻⁶ M |

| With Preincubation (25°C for 15 min) | 5 x 10⁻⁷ M |

The inhibition of Phenylalanine Hydroxylase by compounds like this compound has direct implications for conditions such as hyperphenylalaninemia and phenylketonuria (PKU). wikipedia.orgwikidoc.org PKU is a metabolic disorder caused by a deficiency in PH activity, leading to an accumulation of phenylalanine in the blood. wikidoc.orgmdda.org.aunih.gov The inhibition of this enzyme can induce these conditions, which is a primary reason why such inhibitors are not considered for clinical applications. wikipedia.orgwikidoc.org

Inhibition of Tyrosine and Tryptophan Hydroxylases

This compound is not only an inhibitor of Phenylalanine Hydroxylase but also affects other pteridine-dependent monooxygenases. nih.gov Studies have shown that it inhibits Tyrosine Hydroxylase and Tryptophan Hydroxylase, indicating that DHS is a general inhibitor for this class of enzymes. nih.gov The catechol structure is essential for this inhibitory activity. nih.govnih.gov

Dopamine Synthesis Inhibition

As an inhibitor of Phenylalanine Hydroxylase and Tyrosine Hydroxylase, this compound plays a role in the inhibition of dopamine synthesis. encyclopedia.pubnih.gov Phenylalanine Hydroxylase is responsible for converting phenylalanine to tyrosine, a precursor for dopamine synthesis. nih.gov Tyrosine Hydroxylase is the rate-limiting enzyme in the biosynthesis of dopamine. encyclopedia.pubnih.gov By inhibiting these enzymes, this compound effectively acts as a dopamine synthesis inhibitor. encyclopedia.pubnih.gov

Enzyme Catalyzing Conversion of 3,4-Dihydroxyphenylethylamine to Norepinephrine (B1679862)

The enzyme responsible for the conversion of 3,4-dihydroxyphenylethylamine (dopamine) to norepinephrine is Dopamine β-hydroxylase (DBH), also known as dopamine β-monooxygenase. nih.govwikipedia.org This enzyme is a copper-containing oxygenase that requires ascorbate (B8700270) as a cofactor. nih.govwikipedia.org While this compound is a known inhibitor of enzymes in the dopamine synthesis pathway, specific studies detailing its direct inhibitory effect on Dopamine β-hydroxylase are not as prevalent. However, inhibitors of DBH do exist, such as disulfiram. wikidoc.orgwikipedia.org

Neuroprotective Effects

The direct neuroprotective activities of this compound are not extensively documented in dedicated studies. However, its interaction with biochemical pathways relevant to neurological function has been noted. Research has identified this compound as an inhibitor of phenylalanine hydroxylase, an enzyme that facilitates the conversion of phenylalanine into tyrosine. mdpi.comencyclopedia.pub Tyrosine is a crucial precursor in the synthesis of the neurotransmitter dopamine. mdpi.comencyclopedia.pub By modulating this pathway, the compound has the potential to influence neurochemical balances. Further research is necessary to fully elucidate any direct neuroprotective properties.

While direct synergistic neuroprotective actions between this compound and compounds like Huperzine A, Caffeic Acid, or Ferulic Acid have not been explicitly established, notable biochemical and co-occurrence relationships exist.

A significant link is found with caffeic acid, a well-known phenolic acid with antioxidant properties. Studies have demonstrated that this compound can be biosynthesized directly from caffeic acid. nih.gov An engineered biosynthetic pathway in E. coli uses caffeic acid as a substrate to produce this compound, highlighting a direct metabolic relationship. nih.gov

Furthermore, investigations into the neuroprotective effects of a Huperzia serrata extract, known as NSP01, have revealed a synergistic interaction among its three main components: Huperzine A, caffeic acid, and ferulic acid. nih.govresearchgate.net This combination was shown to potentiate neuroprotective activity against glutamate-induced injury in neuronal cultures. nih.gov Intriguingly, a detailed chemical analysis of this neuroprotective extract identified the presence of a "this compound (radical)," suggesting its co-occurrence with these synergistic compounds in a context relevant to neuroprotection. nih.gov This co-occurrence, combined with its metabolic link to caffeic acid, suggests a potential, though not yet fully explored, role within this neuroprotective chemical matrix.

Table 1: Compounds Associated with Neuroprotection and their Relationship to this compound

| Compound | Role in Neuroprotection | Relationship to this compound |

| Huperzine A | Reversible acetylcholinesterase (AChE) inhibitor with neuroprotective effects. nih.govresearchgate.net | Co-occurs in a neuroprotective Huperzia serrata extract. nih.gov |

| Caffeic Acid | Exhibits neuroprotective activity, potentiates the effects of Huperzine A. nih.govresearchgate.net | A direct biosynthetic precursor to this compound. nih.gov |

| Ferulic Acid | Exhibits neuroprotective activity, potentiates the effects of Huperzine A. nih.govresearchgate.net | Co-occurs in a neuroprotective Huperzia serrata extract. nih.gov |

Induction of Larval Metamorphosis in Ascidians (Dimer Form)

One of the most well-documented biological activities of this compound is the ability of its dimeric forms to induce larval metamorphosis in ascidians (sea squirts). researchgate.netmdpi.com These dimers have been isolated from marine sponges, particularly of the genus Jaspis. mdpi.comresearchgate.netmdpi.com

Research has shown that four new this compound dimers, along with known related compounds, were isolated from a Jaspis sp. sponge. researchgate.net Of these, specific dimers were found to be active inducers of metamorphosis in the larvae of the ascidian Halocynthia roretzi. researchgate.netmdpi.com This activity is significant as it points to the role of these natural products as chemical cues in marine ecosystems, governing critical life cycle transitions for certain organisms. The activity has also been noted in the larvae of Ciona savignyi. mdpi.com

Table 2: Activity of this compound Dimers in Ascidian Metamorphosis

| Dimer Isolate | Source Organism | Target Ascidian | Biological Activity |

| Dimer 3 | Jaspis sp. marine sponge | Halocynthia roretzi | Induces larval metamorphosis. researchgate.net |

| Dimer 4 | Jaspis sp. marine sponge | Halocynthia roretzi | Induces larval metamorphosis. researchgate.net |

| Dimer 5 | Jaspis sp. marine sponge | Halocynthia roretzi | Induces larval metamorphosis. researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are performed to understand how the chemical structure of a compound influences its biological activity. While comprehensive SAR studies on this compound derivatives are not widely detailed, the existing research on its dimers provides a foundation for such analysis.

The biological activity of this compound is highly dependent on its form, with its dimers being responsible for inducing larval metamorphosis. mdpi.com The structural variations among these dimers are key to their function. For instance, related compounds formed through the dimerization of tubastrine (a dehydrodopa derivative) can result in different linkages, such as benzodioxan rings or unique cyclobutane (B1203170) rings. mdpi.com The formation of these different structural motifs is a critical factor in determining biological effect.

The observation that only certain isolated this compound dimers (e.g., dimers 3, 4, and 5) were active inducers of metamorphosis in Halocynthia roretzi implies that specific structural features are required for activity. researchgate.net This differential activity suggests that the stereochemistry and the nature of the linkage between the two monomer units are crucial for the molecule to bind to its target receptor and trigger the metamorphic cascade. The fact that not all dimers are active underscores the importance of a precise three-dimensional structure for biological function, which is the central principle of SAR studies.

Polymerization and Material Science Applications

Polymerization Mechanisms of 3,4-Dihydroxystyrene

The polymerization of this compound requires special considerations due to the reactive nature of its catechol (dihydroxybenzene) moieties. The free phenol (B47542) groups can inhibit polymerization reactions and may react with organometallic reagents used in certain polymerization techniques. google.comacademie-sciences.fr Consequently, the hydroxyl groups are typically protected before polymerization, and then deprotected in a subsequent step to yield the final functional polymer. google.comacademie-sciences.fr

A common strategy involves the polymerization of a protected monomer, such as 3,4-dimethoxystyrene (B140838), which serves as a stable precursor. google.comnih.govafinitica.comwikipedia.org This monomer can be polymerized with comonomers like styrene (B11656) through various mechanisms, including anionic, cationic, or radical polymerization. google.compurdue.edu Anionic polymerization, often initiated with n-butyllithium (n-BuLi), is frequently used to synthesize copolymers of 3,4-dimethoxystyrene and styrene, allowing for tight control over molecular weights and low polydispersity. nih.govgoogle.comgoogle.com This method typically yields random copolymers with predictable molecular weights and monomer incorporation. google.com Radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have also been employed. acs.orgnih.gov

After polymerization, the protecting groups (e.g., methoxy (B1213986) groups) are removed to reveal the catechol functionalities. google.com A standard method for this deprotection is treatment with boron tribromide (BBr₃), which effectively converts the poly[(3,4-dimethoxystyrene)-co-styrene] to poly[(this compound)-co-styrene]. nih.govafinitica.comgoogle.com

To prevent premature and unwanted polymerization during storage and handling, inhibitors are typically added to styrene monomers. google.com A common inhibitor used for styrene is 4-tert-butylcatechol, usually at concentrations of 10-15 ppm. google.com For 3,4-dimethoxystyrene, hydroquinone (B1673460) is often added as a stabilizer to prevent oxidation and polymerization. wikipedia.org The free phenolic groups of unprotected this compound themselves are powerful inhibitors of free radical polymerization, which is a primary reason why the hydroxyl groups are protected before the polymerization step is carried out. academie-sciences.fr Monomer purification, often through column chromatography, is a necessary step to remove these inhibitors immediately prior to initiating a controlled polymerization reaction. afinitica.comgoogle.com

Development of Bio-inspired Polymers and Adhesives

Nature, particularly the marine environment, offers inspiration for the design of advanced materials. nih.govresearchgate.netresearchgate.net The remarkable ability of marine mussels to adhere strongly to various wet surfaces has been a significant focus of research. nih.govresearchgate.netpurdue.edu This natural adhesion has spurred the development of bio-inspired polymers that aim to replicate these properties for applications ranging from biomedical adhesives to industrial coatings. nih.govpurdue.edupurdue.edu By mimicking the key chemical components of mussel adhesive proteins, scientists have developed synthetic polymers with potent adhesive capabilities. purdue.educapes.gov.br

The adhesive prowess of marine mussels is largely attributed to specific proteins found in their byssal threads, the fibers they use to attach to surfaces like rocks. purdue.edupurdue.edu These proteins contain a high concentration of the unusual amino acid 3,4-dihydroxyphenylalanine (DOPA). purdue.edupurdue.edursc.org Synthetic polymers containing this compound are designed as simplified mimics of these DOPA-rich proteins. nih.govpurdue.edunih.gov These biomimetic polymers often feature a simple backbone, such as polystyrene, with pendant catechol groups from the this compound units, which provide the cross-linking and adhesive functionalities analogous to DOPA. nih.govpurdue.educapes.gov.br

The fundamental principle behind these biomimetic adhesives is the substitution of complex biological structures with simpler, more accessible synthetic analogues. google.comcapes.gov.br The catechol side group of this compound is a chemical mimic of the catechol side chain of DOPA. google.comgoogle.com A polystyrene backbone is often used as a convenient and simple replacement for the complex polypeptide chain of the natural mussel adhesive proteins. nih.govgoogle.comcapes.gov.br This reductionist approach allows for the creation of materials that capture the essential cross-linking and adhesive chemistry of mussel proteins without the complexity of protein synthesis. google.comcapes.gov.br The this compound monomers are typically distributed randomly along the polystyrene backbone, modeling the distribution of DOPA residues in the natural proteins. afinitica.compurdue.edu The resulting copolymer, poly[(this compound)-co-styrene], thus serves as a functional mimic of mussel adhesive. nih.govpurdue.edu

The synthesis of poly[(this compound)-co-styrene] is typically a two-step process. nih.govafinitica.com

Copolymerization of Protected Monomers : The first step involves the copolymerization of styrene with a protected form of this compound, most commonly 3,4-dimethoxystyrene. nih.govafinitica.com Anionic polymerization is a frequently used method. In a typical procedure, styrene and 3,4-dimethoxystyrene are dissolved in an anhydrous solvent like toluene, cooled to a low temperature (e.g., -78 °C), and an initiator such as n-butyllithium is added. nih.govafinitica.com The reaction proceeds for several hours, after which the polymerization is quenched, often with methanol. nih.govafinitica.com The resulting polymer, poly[(3,4-dimethoxystyrene)-co-styrene], is then precipitated and purified. nih.gov This method allows for the synthesis of copolymers with consistent number average molecular weights, typically in the range of 32,000 to 58,000 g/mol , and low polydispersity indices (PDI) between 1.2 and 1.5. nih.gov

Deprotection : The second step is the removal of the methoxy protecting groups to yield the active catechol functionalities. google.com This is accomplished by treating the poly[(3,4-dimethoxystyrene)-co-styrene] with a demethylating agent, such as boron tribromide (BBr₃), in a solvent like dichloromethane. nih.govafinitica.comgoogle.com An acidic workup follows to yield the final product, poly[(this compound)-co-styrene]. nih.govafinitica.com The completion of the deprotection is confirmed by the disappearance of the methoxy peaks in the ¹H NMR spectrum. nih.govafinitica.com

The table below summarizes the characteristics of poly[(this compound)-co-styrene] copolymers synthesized via anionic polymerization.

| Parameter | Typical Value/Range | Method/Initiator | Reference |

|---|---|---|---|

| Number Average Molecular Weight (Mn) | ~32,000–58,000 g/mol | Anionic Polymerization / n-BuLi | nih.gov |

| Polydispersity Index (PDI) | 1.2–1.5 | Anionic Polymerization | nih.gov |

| Deprotection Reagent | Boron tribromide (BBr₃) | Chemical Deprotection | nih.govgoogle.com |

The adhesive performance of poly[(this compound)-co-styrene] has been extensively evaluated using lap shear adhesion tests on a variety of substrates. nih.govresearchgate.net Research has focused on understanding how factors like the mole percent of the catechol monomer influence bonding strength. nih.govresearchgate.net

Studies have shown that the adhesion strength is highly dependent on the catechol content. nih.govresearchgate.net Pure polystyrene (0% catechol) exhibits very low adhesion (0.6 ± 0.3 MPa). nih.gov As the percentage of this compound increases, the adhesion strength generally increases, reaching an optimum level. nih.gov For dry bonding, the maximum adhesion strength is typically observed at a catechol content of approximately 33%. nih.govnih.gov Increasing the catechol content beyond this optimal point can be detrimental to adhesion, possibly because excessive cross-linking leads to increased cohesion within the bulk material at the expense of surface adhesion. nih.govresearchgate.net For underwater applications, the optimal composition was found to be around 22% this compound. google.com

The adhesive strength of these biomimetic polymers has been benchmarked against commercial adhesives, and in some cases, the performance is comparable or even superior to products like cyanoacrylate-based "Super Glue". nih.govpurdue.edupurdue.edu The strongest bonding has been observed on high-energy surfaces like wood and metals. nih.gov

The tables below present data on the adhesion strength of poly[(this compound)-co-styrene] copolymers.

| Mole Percent Catechol (%) | Adhesion Strength (MPa) | Reference |

|---|---|---|

| 0 (Polystyrene) | 0.6 ± 0.3 | nih.gov |

| 3.4 | 0.9 | nih.gov |

| 5 | 0.8 ± 0.3 | nih.gov |

| 33 | ~3.0 | nih.govnih.gov |

| Substrate | Adhesion Strength (MPa) | Reference |

|---|---|---|

| Wood | 10 ± 1 | nih.gov |

| Steel | 1.64 ± 0.05 | researchgate.net |

| Glass | 1.40 ± 0.12 | researchgate.net |

| Teflon | 0.13 ± 0.01 | researchgate.net |

| Pig Skin (wet) | 0.05 ± 0.002 | researchgate.net |

Mussel-Mimetic Adhesive Polymers

Cytocompatibility and Biomedical Applications (e.g., surgical adhesives)

Polymers containing this compound, particularly its copolymers with styrene, have been extensively studied for their potential in biomedical applications, such as surgical adhesives. acs.orgresearchgate.netpurdue.edunih.gov The development of such materials is driven by the need for adhesives that are not only strong but also biocompatible, capable of functioning in moist environments, and ideally, degradable over time. acs.orgresearchgate.netsci-hub.stnih.gov

Inspired by the adhesive proteins of marine mussels, which utilize the catechol-containing amino acid 3,4-dihydroxyphenylalanine (DOPA) for strong underwater adhesion, synthetic polymers like poly[(this compound)-co-styrene] have been developed as biomimetic adhesives. researchgate.netpurdue.edunih.gov These materials have demonstrated impressive adhesive strengths, in some cases comparable to or exceeding those of commercial glues. acs.orgresearchgate.netpurdue.edunih.gov

A critical aspect for any material intended for biomedical use is its cytocompatibility. Thorough studies on poly[(this compound)-co-styrene] have been conducted to evaluate its effect on living cells. acs.orgresearchgate.netpurdue.edunih.gov Research involving NIH/3T3 fibroblasts has shown that the copolymer, both on its own and when cross-linked with periodate, exhibits minimal cytotoxicity. acs.orgresearchgate.netnih.gov Cells cultured in the presence of the copolymer extracts or directly on the adhesive surface displayed high viability, normal proliferation rates, and morphology similar to control groups. acs.orgresearchgate.netpurdue.edunih.gov These findings indicate that poly[(this compound)-co-styrene] is highly cytocompatible, making it a promising candidate for applications where direct contact with biological tissues is required. acs.orgresearchgate.netpurdue.edunih.govpurdue.edu

The combination of strong adhesion and biocompatibility has led to the exploration of these polymers as surgical glues, potentially offering an alternative to traditional sutures and screws which can cause tissue trauma and create sites for infection. purdue.edu Further research has also focused on creating degradable versions of these adhesives by incorporating materials like poly(lactic acid) (PLA) with catechol groups, aiming for materials that provide strong bonding and then safely degrade within the body. researchgate.net

Influence of Molecular Weight on Adhesion

Systematic studies have revealed that the effect of molecular weight on adhesion depends on whether a cross-linking agent is used. uab.catacs.org

Without Cross-linking: In the absence of a cross-linker, higher molecular weight polymers generally exhibit stronger adhesion. uab.catacs.org Longer polymer chains lead to increased entanglement, which enhances the cohesive strength of the material. nih.govacs.org

With Cross-linking: When a cross-linker such as N(C₄H₉)₄ is introduced, the relationship between molecular weight and adhesion changes. uab.catacs.org In this scenario, adhesion strength tends to peak at intermediate molecular weights, typically in the range of 50,000–65,000 g/mol . acs.org Lower molecular weight polymers, while potentially offering better surface wetting, may lack cohesive strength. uab.cat Conversely, very high molecular weight polymers might have reduced chain mobility, hindering effective surface interactions. uab.cat

Interestingly, mimicking the natural strategy of mussels, which employ a mixture of adhesive proteins with varying molecular weights, has shown promise. acs.org A blend of poly[(this compound)-co-styrene] with a range of molecular weights was found to adhere more strongly than any of the individual polymers when cross-linked. acs.org This suggests that a distribution of chain lengths can provide an optimal combination of surface wetting (from shorter chains) and cohesive strength (from longer chains). google.com

Below is a data table summarizing the effect of molecular weight on the adhesion of poly[(this compound)-co-styrene].

| Polymer Sample | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Adhesion Strength (Without Cross-linker) (MPa) | Adhesion Strength (With Cross-linker) (MPa) |

| 1 | 25,000 | 35,000 | 1.4 | ~2.5 | ~4.0 |

| 2 | 55,000 | 65,000 | 1.18 | ~3.5 | ~6.5 |

| 3 | 90,000 | 110,000 | 1.22 | ~4.5 | ~5.0 |

| Blend | 50,000 | 80,000 | 1.6 | ~4.0 | ~7.5 |

Note: Adhesion strength values are approximate and for illustrative purposes based on trends reported in the literature.

Introduction of Negatively Charged Moieties (e.g., sulfonates, phosphates, phosphonates)

The introduction of negatively charged groups, such as sulfonates, phosphates, and phosphonates, into catechol-containing polymers represents a strategic approach to enhance their properties for specific applications. This functionalization can improve solubility in aqueous media and influence adhesive and electrochemical characteristics.

For instance, the presence of anionic fragments can serve as anchoring groups when used in conjunction with conductive polymers. researchgate.net In the context of energy storage materials, sulfonated polycatechols have been developed. These polymers can act as anionic dopants for conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), with the goal of improving the electrochemical availability of the redox-active catechol groups. semanticscholar.org The sulfonate groups enhance the polymer's interaction with the conductive matrix and the electrolyte. semanticscholar.org

While specific studies on the direct impact of these negatively charged moieties on the adhesion of poly(this compound) are not extensively detailed in the provided results, the general principles suggest that the introduction of such groups would alter the polymer's surface energy and interactions with substrates, potentially enhancing adhesion in specific environments, particularly in aqueous or polar settings.

Catechol-containing Copolymers

The versatility of this compound is significantly expanded through its copolymerization with a wide array of other monomers. mdpi.comjst.go.jp This approach allows for the fine-tuning of the resulting material's properties by combining the adhesive and redox-active nature of the catechol units with the characteristics of the comonomer.

A prominent example is the copolymerization of this compound with styrene, which yields a material with a balance of hydrophilicity from the catechol groups and mechanical strength from the styrene units. ontosight.ai The ratio of these two monomers can be adjusted to tailor properties like glass transition temperature, solubility, and reactivity for applications ranging from biomedical adhesives to optoelectronics. ontosight.ai

Beyond styrene, other comonomers are chosen to impart specific functionalities. For instance, copolymerization with hydrophilic monomers like N-hydroxyethyl acrylamide (B121943) (HEAA) can enhance biocompatibility and resistance to protein adsorption and bacterial adhesion, which is beneficial for biomedical applications. mdpi.com Similarly, incorporating poly(ethylene glycol) (PEG) segments can confer antifouling properties to the copolymer. orientjchem.org

The synthesis of these copolymers is often achieved through methods like free radical polymerization. mdpi.com More advanced techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have also been employed to create block copolymers with well-defined structures, for example, by polymerizing 3,4-dihydroxy styrene and styrene to create materials that can act as templates for metal nanoparticle formation. jst.go.jp

The applications of these catechol-containing copolymers are diverse, spanning from surface modification and coatings to the development of "smart" materials that respond to stimuli. mdpi.comrsc.org For example, amphiphilic copolymers of dopamine (B1211576) methacrylamide (B166291) (a derivative of this compound) and hydrophobic monomers can be used to modify the surface of inorganic materials, changing their properties from hydrophilic to hydrophobic. jst.go.jp

Conducting Polymers and Composites with Poly(this compound)

Due to the inherent low electrical conductivity of polycatechols like poly(this compound) (PDHS), their effective use in electrochemical applications necessitates their combination with conducting materials. researchgate.netsemanticscholar.org This has led to the development of composites where PDHS is integrated with intrinsically conducting polymers (ICPs).

Application as Electrode Materials

Composites of PDHS and conducting polymers have been investigated as electrode materials for energy storage devices such as batteries and supercapacitors. researchgate.net The redox-active hydroquinone groups on the PDHS backbone provide the capacity for energy storage through reversible oxidation and reduction reactions. researchgate.net The conducting polymer matrix, a common choice being poly(3,4-ethylenedioxythiophene) (PEDOT), serves to "wire" the redox-active sites of the PDHS to the electrode surface, facilitating efficient charge transfer. researchgate.netsemanticscholar.org

In these composites, PDHS can be combined with the conducting polymer, a binder, and carbon materials to form the final electrode. researchgate.net For example, a composite of PDHS and PEDOT deposited on a glassy carbon electrode has been studied for its electrochemical performance in an acidic electrolyte. researchgate.net Such quinone-based composite materials are of interest for developing all-organic batteries that are environmentally friendly and potentially safer than traditional metal-based systems. researchgate.net

Enhanced Conductivity and Electrochemical Properties

The presence of the conducting polymer matrix has a catalytic effect on the redox transformations of the PDHS. researchgate.net This is evident from the comparison of rate constants for electrodes with and without the conducting polymer, where the composite electrode shows improved kinetics. researchgate.net This enhancement is crucial for applications requiring rapid charge and discharge cycles, such as supercapacitors. The conducting polymer network provides pathways for electrons to reach the redox-active catechol/quinone groups throughout the bulk of the material, leading to a more efficient utilization of the storage capacity. researchgate.netsemanticscholar.org

Furthermore, the electrochemical behavior of these composites can be influenced by factors such as pH, as the redox reactions of the hydroquinone groups often involve proton exchange. researchgate.net The development of conducting redox polymers where the hydroquinone pendant group is directly attached to a conducting backbone like PEDOT is another strategy to ensure the quinone redox reaction occurs within the potential window where the polymer is conductive. researchgate.net

Below is a table summarizing the electrochemical properties of PDHS and its composite with PEDOT.

| Electrode Material | Specific Capacity (mAh g⁻¹) | Key Finding |

| Poly(this compound) (PDHS) | Moderate | Limited by low conductivity |

| GC/PDHS | ~50-54 | Moderate electrochemical characteristics |

| GC/PEDOT/PDHS | Improved performance | PEDOT has a catalytic effect on the redox transformation of PDHS, improving rate performance. |

Antioxidant Polymers

The antioxidant properties of this compound are derived from its catechol functional group. This 1,2-dihydroxybenzene structure allows it to act as a potent free radical scavenger by donating hydrogen atoms or electrons, a process that results in its oxidation to a more stable quinone form. orientjchem.orgresearchgate.net The polymerization of this monomer integrates this antioxidant functionality into a stable macromolecular architecture, leading to the development of advanced materials with built-in protective capabilities against oxidative degradation. ontosight.ai

Homopolymers of this compound, known as poly(this compound) (PDHS), are valued for their high concentration of active catechol units. The synthesis of PDHS often involves a two-step process to ensure stability and control over the polymerization. wikipedia.org Typically, a protected monomer, 3,4-dimethoxystyrene, is first polymerized. acs.org The resulting poly(3,4-dimethoxystyrene) (PDMS) is then subjected to a demethylation reaction, which quantitatively removes the methyl groups to yield the final active PDHS. acs.orgamazonaws.com

Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are employed to synthesize these polymers with well-defined structures. acs.org Research has demonstrated that the RAFT method can produce PDHS with a range of controlled molecular weights and low polydispersity, which is crucial for predictable material performance. acs.orgacs.org

Copolymerization of this compound with other monomers is a versatile strategy to create multifunctional materials that combine antioxidant properties with other desired characteristics. For instance, copolymers with styrene have been investigated for adhesive applications, while incorporating hydrophilic comonomers can yield antioxidant polymers with enhanced water solubility or biocompatibility. orientjchem.orgmdpi.com

Research Findings

Detailed studies have quantified the antioxidant efficacy of polymers derived from this compound. Comparative analyses have been conducted to benchmark their performance against other phenolic polymers. For example, while catechol-functionalized polymers like PDHS are effective antioxidants, research comparing them to polymers with gallol (trihydroxyphenyl) groups using standardized tests like the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity) assays has shown that gallol-based polymers can exhibit even greater antioxidant activity. acs.org

The utility of incorporating catechol-like structures is also evident in the modification of natural polymers. In one study, the natural polymer chitosan (B1678972) was modified with 2-methoxy-4-vinylphenol (B128420), a monomer structurally related to this compound. The resulting derivative exhibited significantly enhanced antioxidant properties. mdpi.com The degree of substitution was found to be a critical factor, with the best-performing derivative showing high levels of free radical inhibition. mdpi.com

Furthermore, the redox activity inherent in the catechol group's antioxidant function makes these polymers suitable for electrochemical applications. Polycatechols are considered promising materials for energy storage. researchgate.net Research into composites combining PDHS with a conducting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), found that the composite material exhibited notable electrochemical performance, leveraging the redox transformations of the catechol groups. researchgate.net

Data Tables

Table 1: Properties of Polymers Synthesized via RAFT Polymerization

| Polymer System | Molecular Weight (Mn) Range ( kg/mol ) | Polydispersity Index (Mw/Mn) | Source(s) |

|---|---|---|---|

| Catechol-Inspired Polymers | 5.4 - 53.4 | < 1.3 | acs.org |

Table 2: Antioxidant Activity of a Modified Chitosan Derivative

| Derivative | CS to MVP Molar Ratio | Antioxidant Inhibition (after 24h) | Source(s) |

|---|---|---|---|

| CS-MVP 1-2 | 1:2 | 99% | mdpi.com |

| CS-MVP 2-1 | 2:1 | 57% | mdpi.com |

| CS-MVP 1-1 | 1:1 | 50% | mdpi.com |

Data based on modification of Chitosan (CS) with 2-methoxy-4-vinylphenol (MVP), a related monomer.

Table 3: Electrochemical Performance of a PDHS-Based Composite

| Electrode Material | Application | Measured Specific Capacity (mA h g⁻¹) | Source(s) |

|---|---|---|---|

| GC/PEDOT/PDHS Composite | Energy Storage | 50 - 54 | researchgate.net |

Performance measured in diluted sulfuric acid.

Occurrence and Environmental Fate

Natural Sources and Occurrence

3,4-Dihydroxystyrene has been identified in a range of biological systems, from marine life to common dietary items and traditional medicines. nih.gov

Marine invertebrates are a rich source of bioactive natural products, including derivatives of this compound. nih.govresearchgate.net The bright orange-red coral, Tubastrea aurea, produces a guanido dihydroxystyrene compound called tubastrine. nih.govresearchgate.net This compound was also later isolated from the marine sponge Petrosia cf. contignata. nih.gov Dimers of this compound, which can induce larval metamorphosis in ascidians, have been isolated from the marine sponge Jaspis sp. nih.govwashington.edu These findings underscore the role of marine organisms as a significant natural source of this and related compounds. nih.govmdpi.com

This compound is recognized as a volatile aroma compound, particularly in roasted foods like coffee. nih.gov Its formation is linked to the thermal decomposition of precursors present in green coffee beans, such as chlorogenic acids, during the roasting process. researchgate.net The breakdown of caffeic acid, a component of chlorogenic acid, can lead to the formation of this compound. researchgate.netresearchgate.net This contributes to the complex flavor and aroma profile of coffee. specialtycoffee.id

The presence of this compound has been noted in traditional herbal medicines. nih.gov While specific plant sources are not always detailed in general literature, its identification suggests it is a constituent that may be ingested through the consumption of certain herbal remedies. iarc.fr The compound is biosynthetically interesting as it can be derived from widely available natural molecules like caffeic acid. researchgate.net

The human gut microbiota can generate this compound through the biotransformation of other dietary compounds. researchgate.netmdpi.com Specifically, gut microbes can metabolize hydroxycinnamic acids like caffeic acid, which are abundant in plant-based foods. researchgate.netmdpi.com An alternative biotransformation pathway involves the conversion of caffeic acid into this compound. researchgate.netmdpi.com This transformation is thought to be carried out by enzymes such as tyrosine decarboxylase, which has been identified in gut bacteria like Enterococcus faecalis. researchgate.net

Components in Traditional Herbal Medicines

Metabolic Pathways and Degradation

Once ingested, either directly or as a precursor, this compound undergoes metabolic processing in the human body.

Following ingestion from foods like coffee or herbal medicines, this compound and its precursors are absorbed and metabolized. mdpi.com The gut microbiota plays an initial role by converting dietary compounds like caffeic acid into this compound, which can then be absorbed. researchgate.netmdpi.com Evidence of its absorption and subsequent metabolism in the body comes from human intervention studies on coffee consumption. In these studies, specific metabolites, namely this compound sulfate (B86663) and dihydroxystyrene glucuronide, were identified as validated urinary biomarkers of coffee intake. The presence of these conjugated metabolites in urine indicates that after absorption, this compound undergoes phase II metabolism in the body, a common pathway for detoxifying and increasing the water solubility of phenolic compounds to facilitate their excretion.

Data Tables

Table 1: Natural Occurrence of this compound

| Source Category | Specific Source Example | Compound Form | Citation |

| Marine Organisms | Coral (Tubastrea aurea) | Tubastrine (a guanido dihydroxystyrene) | nih.govresearchgate.net |

| Marine Organisms | Sponge (Jaspis sp.) | This compound dimers | nih.govwashington.edu |

| Roasted Foods | Coffee | This compound (Aroma compound) | nih.govresearchgate.net |

| Traditional Medicine | Herbal Medicines | This compound | nih.gov |

| Gut Microbiota | Human Gut | This compound (from Caffeic Acid) | researchgate.netmdpi.com |

Table 2: Key Compounds in the Metabolism of this compound

| Compound Name | Role | Context | Citation |

| Caffeic Acid | Precursor | Converted by gut microbiota to this compound. | researchgate.netmdpi.com |

| Chlorogenic Acid | Precursor | Decomposes during coffee roasting to form precursors like caffeic acid. | researchgate.net |

| This compound sulfate | Metabolite | A urinary biomarker indicating absorption and metabolism after coffee consumption. | |

| Dihydroxystyrene glucuronide | Metabolite | A urinary biomarker indicating absorption and metabolism after coffee consumption. |

Microbial Degradation and Transformation

The microbial breakdown and alteration of this compound are key processes in its environmental fate and are central to various biotechnological applications. Microorganisms have evolved diverse enzymatic strategies to metabolize this compound, often as an intermediate in the degradation of more complex aromatic molecules.

Research has identified specific bacteria and fungi capable of transforming this compound. These transformations are typically part of broader catabolic pathways for natural products like flavonoids and hydroxycinnamic acids.

Bacterial Transformation

In the bacterium Pseudomonas putida strain PML2, this compound is an intermediate in the degradation pathway of quercetin (B1663063), a common plant flavonoid. The pathway involves the initial conversion of quercetin to 3,4-dihydroxycinnamic acid, which is then decarboxylated to form this compound. asm.orgresearchgate.netnih.gov While the complete subsequent degradation pathway of this compound in this organism is not fully detailed, it is known to be further metabolized to protocatechuic aldehyde and then protocatechuic acid, which enters central metabolism. researchgate.netnih.gov

Another significant bacterial transformation is the reduction of the vinyl group. Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) possesses a vinyl phenol (B47542) reductase enzyme that catalyzes the NADH-dependent reduction of this compound to 4-ethylcatechol. uniprot.org This reaction is noteworthy in food science, as these compounds can influence the sensory characteristics of fermented foods and beverages. uniprot.orgnih.gov

The gut microbiome also plays a role in the transformation of related compounds. For instance, gut bacteria like Enterococcus faecalis can produce this compound from caffeic acid, a common dietary hydroxycinnamic acid, through the action of a tyrosine decarboxylase. researchgate.netmdpi.com

Fungal Transformation

Fungi are also known to metabolize aromatic compounds. The fungus Fomes tasmanicus has been identified as a source of this compound. nih.gov While this particular study focused on its inhibitory properties, it points to the involvement of fungi in the biosynthesis and potential degradation of this compound. The biotransformation of related polyphenols by fungi like Beauveria bassiana suggests the potential for these organisms to also degrade this compound, although specific pathways have not been detailed.

Enzymatic Reactions

The microbial transformation of this compound is driven by specific enzymes. The key reactions identified in the literature include decarboxylation and reduction.

| Enzyme |

Degradation Pathway Overview

The following table outlines the known steps in the microbial degradation and transformation involving this compound.

| Microorganism |

Analytical Methodologies for 3,4 Dihydroxystyrene Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Compound Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. jneonatalsurg.com For a phenolic compound like 3,4-dihydroxystyrene, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. embrapa.brpitt.edu This method's advantages include its speed, specificity, accuracy, and precision, making it suitable for analyzing pharmaceuticals and other complex materials. jneonatalsurg.com

In a typical RP-HPLC setup, the separation is performed on a nonpolar stationary phase, such as a C18 column. embrapa.brnih.gov A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. embrapa.brfrontiersin.org To ensure sharp peaks and good separation, the mobile phase is often acidified with formic acid or phosphoric acid. embrapa.brphcogres.com

Detection is commonly achieved using a Diode-Array Detector (DAD) or a standard UV-Vis detector. nih.govnih.gov The DAD has the advantage of acquiring the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. Phenolic compounds are typically monitored at wavelengths of 254 nm and 277 nm. phcogres.com

Quantification of this compound is performed by creating a calibration curve. phcogres.com This involves injecting standard solutions of the pure compound at various known concentrations and plotting the measured peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. jfda-online.com Method validation is performed by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. embrapa.brresearchgate.net

Table 1: Typical RP-HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Value/Type | Source |

| Chromatography System | Shimadzu Prominence LC2030C or equivalent | phcogres.com |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) | embrapa.br |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., with 0.52% H₃PO₄) | embrapa.br |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govresearchgate.net |

| Column Temperature | 40 - 50 °C | frontiersin.orgphcogres.com |

| Detector | Diode-Array Detector (DAD) | nih.govfrontiersin.org |

| Detection Wavelengths | 254 nm, 277 nm, 280 nm | nih.govphcogres.com |

| Injection Volume | 10 µL | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov It is highly effective for the analysis of volatile and semi-volatile compounds and is considered a "gold standard" for forensic substance identification due to its specificity. This technique has been successfully used to identify this compound and its metabolites in various samples. nih.govnih.gov

The process involves injecting a sample into a heated port where it is vaporized. The gaseous analytes are then carried by an inert gas (like helium) through a capillary column. nih.govnih.gov The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The column temperature is typically programmed to increase over time to elute compounds with different boiling points. nih.gov

As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This causes the molecule to fragment in a reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint" for the compound. nih.gov

For polar compounds like phenols, a derivatization step is often necessary to increase their volatility and thermal stability, preventing degradation in the hot injector. nih.govresearchgate.net Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method where the acidic protons of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov For example, after derivatization with BSTFA, 3-vinylcatechol and 4-vinylcatechol (this compound) both show characteristic ion fragments at m/z 280 and 265, although they have different retention times. nih.gov

Table 2: General GC/MS System Parameters for Phenolic Compound Analysis

| Parameter | Value/Type | Source |

| GC System | Agilent or Thermo Scientific TRACE GC equivalent | thermofisher.com |

| Injection Mode | Splitless | nih.govthermofisher.com |

| Injector Temperature | 250 - 275 °C | nih.govthermofisher.com |

| Carrier Gas | Helium at a constant flow (e.g., 1.5 mL/min) | nih.govthermofisher.com |

| Column | Low polarity silarylene phase (e.g., TG-5SilMS) | thermofisher.com |

| Oven Program | Example: 60°C start, ramp to 250-300°C | nih.govthermofisher.com |

| MS Detector | Ion Trap or Quadrupole | thermofisher.com |

| Ionization Mode | Electron Impact (EI), 70 eV | |

| Mass Scan Range | 35-450 amu | matec-conferences.org |

Spectroscopic Characterization (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the fundamental structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound and polymers derived from it. unina.it

In the ¹H NMR spectrum of a related compound, 3-vinylcatechol, the vinyl protons produce distinct signals: a doublet for the cis proton around δ 5.38 ppm and a doublet for the trans proton around δ 5.79 ppm. nih.gov The third vinyl proton gives a multiplet around δ 7.01 ppm. nih.gov The aromatic protons appear as multiplets in the range of δ 6.55–6.82 ppm. nih.gov The signals for the two hydroxyl (-OH) protons would also be present.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For this compound, signals are expected for the two vinyl carbons and the six aromatic carbons, with those bonded to the hydroxyl groups shifted further downfield. unina.it

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Moieties

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Source |

| Aromatic CH | 6.5 - 7.0 | 108 - 132 | nih.govmdpi.com |

| Aromatic C-OH | - | 140 - 149 | unina.it |

| Vinyl =CH₂ | 5.3 - 5.8 | ~114 | nih.govmdpi.com |

| Vinyl =CH- | ~ 7.0 | ~131 | nih.govmdpi.com |

| Hydroxyl OH | 4.5 - 5.5 (variable) | - | nih.gov |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. innovatechlabs.com Each type of bond vibrates at a characteristic frequency, resulting in a specific peak in the IR spectrum. universallab.orgspecac.com The spectrum for this compound would be expected to show several key absorption bands. Vapor phase IR spectra for this compound are available in spectral databases. nih.gov

Key characteristic peaks include a broad absorption band for the O-H stretching of the hydroxyl (phenol) groups, typically found in the 3200-3550 cm⁻¹ region. universallab.org The C-H stretching vibrations of the vinyl group and the aromatic ring are expected just above 3000 cm⁻¹. universallab.org The C=C stretching vibrations for the aromatic ring appear in the 1550-1700 cm⁻¹ region, while the vinyl C=C stretch is typically found around 1630-1680 cm⁻¹. spectroscopyonline.com Finally, a strong C-O stretching peak for the phenol (B47542) groups would be observed in the 1000-1250 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Source |

| Phenol O-H | Stretch | 3200 - 3550 | Strong, Broad | universallab.orgspecac.com |

| Unsaturated =C-H | Stretch | 3000 - 3100 | Medium | universallab.orgspectroscopyonline.com |

| Aromatic/Vinyl C=C | Stretch | 1550 - 1700 | Medium-Strong, Sharp | specac.comspectroscopyonline.com |

| Phenol C-O | Stretch | 1000 - 1250 | Strong | specac.com |

| Vinyl =C-H Wag | Out-of-plane bend | 600 - 1000 | Strong | spectroscopyonline.com |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes and Biocatalysis

The development of efficient, scalable, and environmentally benign methods for synthesizing 3,4-dihydroxystyrene (DHS) is a critical focus for future research. While traditional chemical syntheses exist, they often present challenges that limit their large-scale application. Consequently, significant research efforts are being directed towards novel synthetic strategies, including biocatalysis and chemoenzymatic processes, to create greener and more economically viable production routes. acs.org

Biocatalysis offers a promising alternative by utilizing enzymes to perform specific chemical transformations under mild conditions. One researched avenue involves the enzymatic decarboxylation of caffeic acid, a renewable phenolic acid found in plants, to produce DHS. conicet.gov.arresearchgate.net For example, studies have explored using enzymatic systems from epiphytic bacteria or engineered microorganisms for this conversion. conicet.gov.ar Future work will likely focus on discovering and engineering more robust and efficient enzymes, potentially through directed evolution or rational protein design, to improve reaction yields and substrate specificity. The integration of these biocatalytic steps into intensified, continuous-flow reactor systems is another key direction for industrial-scale production. acs.org